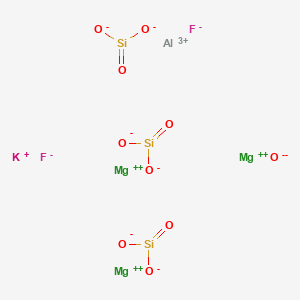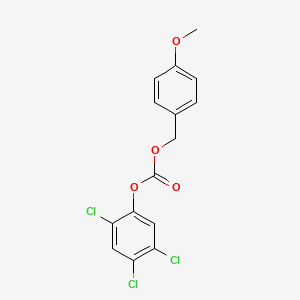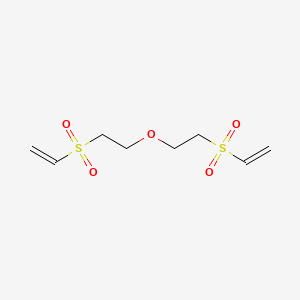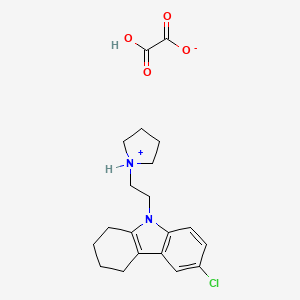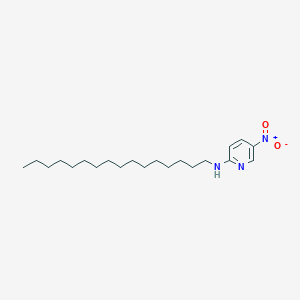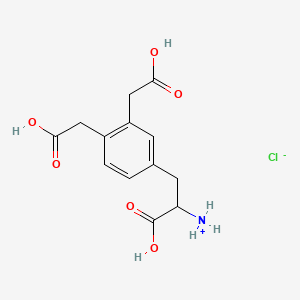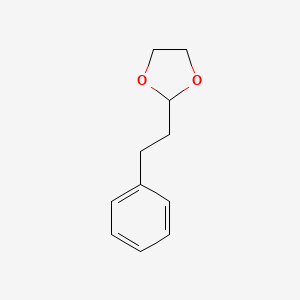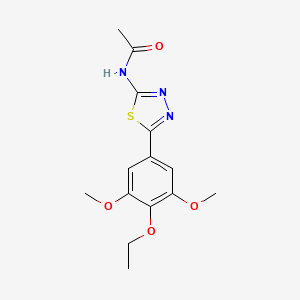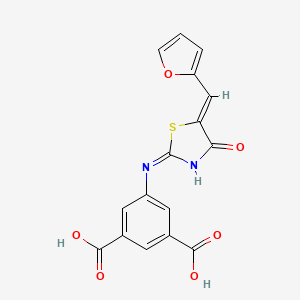
5-((5-(Furan-2-ylmethylene)-4-oxo-4,5-dihydrothiazol-2-yl)amino)isophthalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((5-(Furan-2-ylmethylene)-4-oxo-4,5-dihydrothiazol-2-yl)amino)isophthalic acid is a complex organic compound that features a unique combination of furan, thiazole, and isophthalic acid moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-((5-(Furan-2-ylmethylene)-4-oxo-4,5-dihydrothiazol-2-yl)amino)isophthalic acid typically involves multi-step organic reactions One common synthetic route starts with the preparation of the thiazole ring, which is then coupled with a furan derivative
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
5-((5-(Furan-2-ylmethylene)-4-oxo-4,5-dihydrothiazol-2-yl)amino)isophthalic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form different derivatives.
Reduction: The thiazole ring can be reduced to yield dihydrothiazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furan and thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the thiazole ring can produce dihydrothiazoles.
Aplicaciones Científicas De Investigación
5-((5-(Furan-2-ylmethylene)-4-oxo-4,5-dihydrothiazol-2-yl)amino)isophthalic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 5-((5-(Furan-2-ylmethylene)-4-oxo-4,5-dihydrothiazol-2-yl)amino)isophthalic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 3-(furan-2-yl)propionate: A simpler furan derivative used in flavoring and fragrance industries.
Diethyl malonate: A diester of malonic acid used in organic synthesis.
Methylammonium lead halide: A perovskite compound with applications in solar cells and other electronic devices.
Uniqueness
5-((5-(Furan-2-ylmethylene)-4-oxo-4,5-dihydrothiazol-2-yl)amino)isophthalic acid is unique due to its combination of furan, thiazole, and isophthalic acid moieties, which confer distinct chemical and biological properties
Propiedades
Número CAS |
881053-10-7 |
|---|---|
Fórmula molecular |
C16H10N2O6S |
Peso molecular |
358.3 g/mol |
Nombre IUPAC |
5-[[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C16H10N2O6S/c19-13-12(7-11-2-1-3-24-11)25-16(18-13)17-10-5-8(14(20)21)4-9(6-10)15(22)23/h1-7H,(H,20,21)(H,22,23)(H,17,18,19)/b12-7- |
Clave InChI |
UCFIYDZLAYAORV-GHXNOFRVSA-N |
SMILES isomérico |
C1=COC(=C1)/C=C\2/C(=O)NC(=NC3=CC(=CC(=C3)C(=O)O)C(=O)O)S2 |
SMILES canónico |
C1=COC(=C1)C=C2C(=O)NC(=NC3=CC(=CC(=C3)C(=O)O)C(=O)O)S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


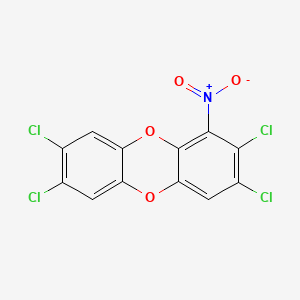
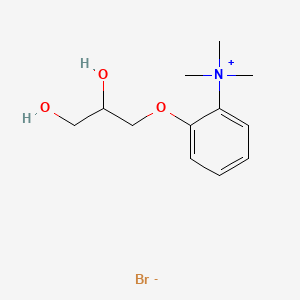
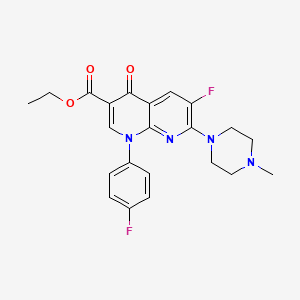
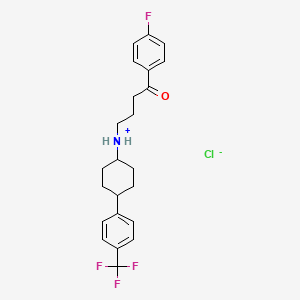
![Naphtho[1,2-b]thiophene](/img/structure/B13749340.png)
